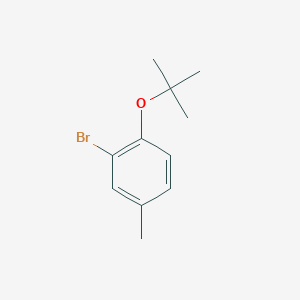
N-Acetyl-4-nitro-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-4-nitro-L-tryptophan is a derivative of the amino acid tryptophan, characterized by the presence of an acetyl group at the nitrogen atom and a nitro group at the fourth position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-4-nitro-L-tryptophan typically involves the nitration of N-acetyl-L-tryptophan. One method involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position of the indole ring .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial biosynthesis. This method involves the use of engineered Escherichia coli strains that express specific enzymes capable of catalyzing the nitration of L-tryptophan. The process includes fermentation in a minimal medium, followed by purification of the product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-4-nitro-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-L-tryptophan derivatives.
Reduction: Formation of 4-amino-L-tryptophan.
Substitution: Formation of various substituted tryptophan derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-Acetyl-4-nitro-L-tryptophan has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating oxidative stress and mitochondrial function.
Industry: Utilized in the production of bioactive compounds and materials through biotechnological processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-4-nitro-L-tryptophan involves its interaction with cellular components to modulate oxidative stress and enhance antioxidant enzyme activities. It protects cells by neutralizing free radicals and maintaining mitochondrial membrane integrity. This compound also inhibits apoptosis by preventing DNA damage and restoring mitochondrial function .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tryptophan: Lacks the nitro group and is used as a radioprotective agent.
4-Nitro-L-tryptophan: Lacks the acetyl group and is used in the synthesis of bioactive molecules.
N-Acetyl-5-nitro-L-tryptophan: Similar structure with the nitro group at the fifth position.
Uniqueness
N-Acetyl-4-nitro-L-tryptophan is unique due to the specific positioning of the nitro group, which imparts distinct chemical properties and biological activities. Its dual functional groups (acetyl and nitro) make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C13H13N3O5 |
|---|---|
Poids moléculaire |
291.26 g/mol |
Nom IUPAC |
2-acetamido-3-(4-nitro-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C13H13N3O5/c1-7(17)15-10(13(18)19)5-8-6-14-9-3-2-4-11(12(8)9)16(20)21/h2-4,6,10,14H,5H2,1H3,(H,15,17)(H,18,19) |
Clé InChI |
PPBXRRAOLBQTEB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CNC2=C1C(=CC=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B13691389.png)







![1-[2-(Trifluoromethoxy)ethyl]pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13691427.png)
![Naphtho[2,3-d]isoxazol-3(2H)-one](/img/structure/B13691428.png)
![2-Amino-5-[(3-chlorophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B13691435.png)
